molecular formula C9H6BrFN2 B13683719 8-Bromo-5-fluoroquinolin-2-amine CAS No. 1697090-08-6

8-Bromo-5-fluoroquinolin-2-amine

Cat. No.: B13683719
CAS No.: 1697090-08-6
M. Wt: 241.06 g/mol
InChI Key: LYJJRLLBEPCVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-fluoroquinolin-2-amine is a chemical compound with the molecular formula C9H6BrFN2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoroquinolin-2-amine typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a quinoline derivative is treated with bromine and fluorine sources under controlled conditions. For example, the reaction of 5-fluoroquinoline with bromine in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoroquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

8-Bromo-5-fluoroquinolin-2-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoroquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-5-fluoroquinolin-2-amine is unique due to the presence of both bromine and fluorine atoms in the quinoline ring. This dual halogenation enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .

Properties

CAS No.

1697090-08-6

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

8-bromo-5-fluoroquinolin-2-amine

InChI

InChI=1S/C9H6BrFN2/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H,(H2,12,13)

InChI Key

LYJJRLLBEPCVSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)F)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.